
5-Ethyl-demethyl Lercanidipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-demethyl Lercanidipine is an impurity of Lercanidipine . Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of essential hypertension .
Synthesis Analysis
The synthesis of Lercanidipine involves several steps. One process involves the preparation of Lercanidipine or its pharmaceutically acceptable salts using novel derivatives of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino compounds . Another process involves esterifying diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate .Chemical Reactions Analysis
While specific chemical reactions involving 5-Ethyl-demethyl Lercanidipine are not detailed in the search results, it is known that Lercanidipine undergoes reactions related to its role as a calcium channel blocker .Applications De Recherche Scientifique
1. Pharmacological Properties and Efficacy
Lercanidipine is recognized for its vasoselective properties as a dihydropyridine calcium channel antagonist, leading to systemic vasodilation by inhibiting calcium ions' influx through L-type calcium channels in cell membranes. Its high lipophilicity contributes to a slower onset and extended duration of action compared to other calcium channel antagonists. Notably, it might also exhibit antiatherogenic activity beyond its antihypertensive effects (Lynne M. Bang, Therese M. Chapman, & K. Goa, 2003).
2. Role in Vascular Smooth Muscle Cell Proliferation
In vitro studies and animal models have shown that lercanidipine can inhibit the proliferation and migration of rat vascular smooth muscle cells (VSMCs). This effect is achieved by suppressing the intracellular Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways, and reducing the production of reactive oxygen species. These properties suggest potential therapeutic relevance in preventing human restenosis (Jiunn-ren Wu et al., 2009).
3. Transdermal Drug Delivery Systems
Research has been conducted on developing matrix-type transdermal patches of lercanidipine hydrochloride, aimed at treating hypertension. These patches, leveraging the drug's pharmacokinetics, offer an alternative method of delivery, potentially improving therapeutic efficacy and patient compliance (T. Mamatha et al., 2010).
Orientations Futures
Propriétés
Numéro CAS |
786625-22-7 |
|---|---|
Nom du produit |
5-Ethyl-demethyl Lercanidipine |
Formule moléculaire |
C₃₇H₄₃N₃O₆ |
Poids moléculaire |
625.75 |
Synonymes |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



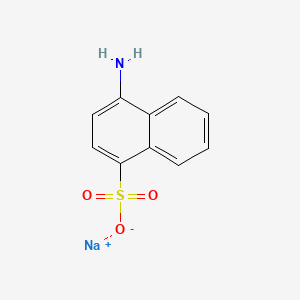
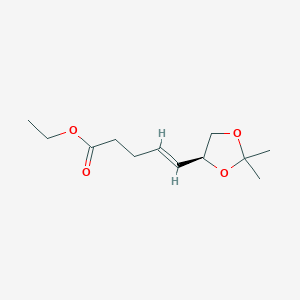
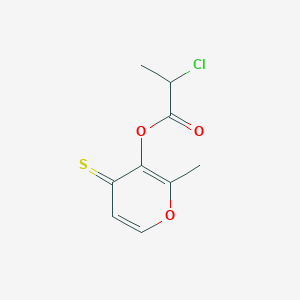
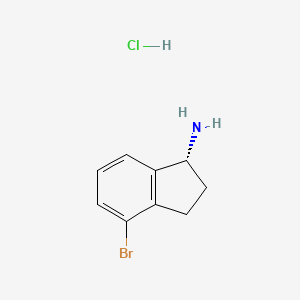
![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
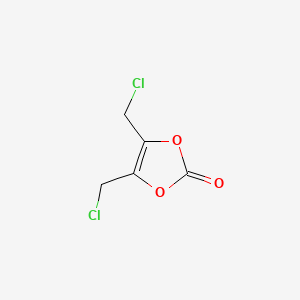
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)